N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide
Description
N-[2-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-methoxyphenyl group, linked via a carbonyl-aminoethyl chain to a pyridine-2-carboxamide moiety. Its design leverages the pyrrolidinone ring’s conformational rigidity and the pyridine group’s hydrogen-bonding capacity for target engagement .
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-16-6-4-5-15(12-16)24-13-14(11-18(24)25)19(26)22-9-10-23-20(27)17-7-2-3-8-21-17/h2-8,12,14H,9-11,13H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
KXWAMZHQRZLXCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenylacetic acid with pyrrolidinone under acidic conditions to form the intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidinone.
Scientific Research Applications
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, which differ in substituents, heterocyclic cores, or linker regions. Below is a detailed comparison based on available evidence:
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Key Structural Differences: Substituents: Features a 2-fluorophenyl group and 4-methoxybenzyl substitution instead of the 3-methoxyphenyl-pyridine system. Linker: Contains an oxyethoxy spacer instead of the ethylamino linker.
- Functional Implications :
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()
- Key Structural Differences: Core: Utilizes a 1,4-dihydropyridine (DHP) ring instead of pyrrolidinone. Substituents: Includes cyano, furyl, and thioether groups.
- The thioether linkage may confer improved pharmacokinetic stability but reduce synthetic accessibility .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Key Structural Differences: Core: Replaces pyrrolidinone with a 1,3-thiazolidin-4-one ring. Substituents: Includes a 4-chlorophenyl group and pyridine-3-carboxamide.
- Functional Implications: The thiazolidinone ring introduces sulfur-based hydrogen-bonding and conformational flexibility.
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide ()
- Key Structural Differences: Simplified Structure: Lacks the pyridine-2-carboxamide and ethylamino linker.
- Functional Implications :
Comparative Data Table
Research Findings and Implications
- : Fluorinated analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity, but their bulky substituents may limit blood-brain barrier penetration .
- : DHP derivatives with thioether linkers show prolonged half-lives in vivo, though their redox activity complicates dose optimization .
- : Thiazolidinones with chlorophenyl groups demonstrate promising in vitro antimicrobial activity, but cytotoxicity remains a concern .
- : Simplified pyrrolidinone derivatives lack target specificity, highlighting the necessity of the pyridine-2-carboxamide group in the parent compound for directed interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
